molecular formula C15H7NO6 B2958019 7-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid CAS No. 200724-63-6

7-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid

Cat. No.: B2958019
CAS No.: 200724-63-6
M. Wt: 297.222
InChI Key: KMEWKTNBPDGJFY-UHFFFAOYSA-N
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Description

7-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is an organic compound with the molecular formula C15H7NO6. It is a derivative of anthraquinone, characterized by the presence of nitro and carboxylic acid functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

7-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Biochemical Pathways

It is possible that the compound could affect pathways involving electron-rich alkenes, as suggested by studies on similar compounds

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid typically involves the nitration of 9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 1-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
  • 9,10-Dioxo-9,10-dihydroanthracene-2,6-dicarboxylic acid
  • Bromaminic acid

Uniqueness

7-Nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is unique due to its specific nitro and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity compared to other anthraquinone derivatives .

Properties

IUPAC Name

7-nitro-9,10-dioxoanthracene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7NO6/c17-13-9-3-1-7(15(19)20)5-11(9)14(18)12-6-8(16(21)22)2-4-10(12)13/h1-6H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEWKTNBPDGJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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